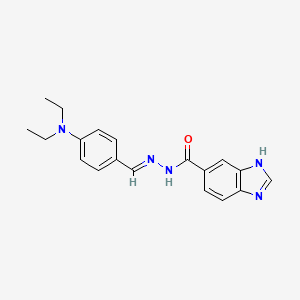

N'-(4-(Diethylamino)benzylidene)-1H-benzimidazole-6-carbohydrazide

Description

N'-(4-(Diethylamino)benzylidene)-1H-benzimidazole-6-carbohydrazide is a benzimidazole-based hydrazone derivative characterized by a benzylidene hydrazide backbone substituted with a diethylamino group at the para position of the benzylidene moiety. This compound belongs to a class of Schiff bases synthesized via condensation reactions between hydrazides and aldehydes. The benzimidazole core is a privileged scaffold in medicinal chemistry due to its bioisosteric resemblance to purines, enabling interactions with biological targets such as enzymes and receptors .

The synthesis typically involves refluxing an equimolar mixture of 1H-benzimidazole-6-carbohydrazide and 4-(diethylamino)benzaldehyde in a polar solvent like ethanol or methanol.

Properties

Molecular Formula |

C19H21N5O |

|---|---|

Molecular Weight |

335.4 g/mol |

IUPAC Name |

N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-3H-benzimidazole-5-carboxamide |

InChI |

InChI=1S/C19H21N5O/c1-3-24(4-2)16-8-5-14(6-9-16)12-22-23-19(25)15-7-10-17-18(11-15)21-13-20-17/h5-13H,3-4H2,1-2H3,(H,20,21)(H,23,25)/b22-12+ |

InChI Key |

FQLNAYAQEKHXJE-WSDLNYQXSA-N |

Isomeric SMILES |

CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC3=C(C=C2)N=CN3 |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)C=NNC(=O)C2=CC3=C(C=C2)N=CN3 |

solubility |

10.2 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-(Diethylamino)benzylidene)-1H-benzimidazole-6-carbohydrazide typically involves a multi-step process. One common method includes the condensation reaction between 4-(diethylamino)benzaldehyde and 1H-benzimidazole-6-carbohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and crystallization are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

N’-(4-(Diethylamino)benzylidene)-1H-benzimidazole-6-carbohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

Based on the search results, here's what can be gathered regarding the applications of compounds similar to "N'-(4-(Diethylamino)benzylidene)-1H-benzimidazole-6-carbohydrazide":

Scientific Research Applications

Benzimidazole-derived N-acylhydrazones as Carbonic Anhydrase-II Inhibitors

Research indicates that benzimidazole-derived N-acylhydrazones have potential as carbonic anhydrase-II inhibitors .

- Several synthesized compounds exhibited higher inhibition than acetazolamide, a standard inhibitor, with compound 9 (IC 50: 13.3 ± 1.25 μM), 10 (IC 50: 17.2 ± 1.24 μM), 12 (IC 50: 14.6 ± 0.62 μM), and 15 (IC 50: 14.5 ± 1.05 μM) showing notable activity .

- Molecular docking studies supported these experimental findings by revealing binding interactions with the enzyme's active site .

Other potential applications:

- Benzimidazole-2-thiol-based N-acylhydrazones have been reported as antioxidants and α-glucosidase and cholinesterase inhibitors .

- N′-(2-Hydroxy-3-methoxybenzylidene)-2-(2-(propylthio)-1H-benzo[d]imidazol-1-yl)acetohydrazide (9) is one example of an N-acylhydrazone .

Synthesis and Characterization

The synthesis of N-acylhydrazones involves multiple steps, starting with the alkylation of benzimidazole-2-thiol and ending with condensation with different aldehydes . Spectroscopic methods are used to characterize these compounds .

Mechanism of Action

The mechanism of action of N’-(4-(Diethylamino)benzylidene)-1H-benzimidazole-6-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may inhibit the activity of certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding and subsequent catalysis .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues

a. N'-(4-Dimethylaminobenzylidene)isonicotinohydrazide (Compound from )

- Core Structure: Replaces the benzimidazole with an isonicotinoyl group.

- Substituent: Dimethylamino (vs. diethylamino) at the benzylidene para position.

- Key Data : Melting point = 194.7–196.6°C; IR peaks at 1664 cm⁻¹ (C=O) and 1593 cm⁻¹ (C=N) .

- Implications: The smaller dimethylamino group may reduce steric hindrance compared to diethylamino, affecting packing in crystalline states.

c. N'-(4-Hydroxy-3-methoxybenzylidene)-3,5-dinitrobenzohydrazide ()

- Core Structure : Benzohydrazide with nitro and methoxy/hydroxy groups.

- Substituents : Electron-withdrawing nitro groups and hydrogen-bonding hydroxy groups.

- Implications : Nitro groups increase oxidative stress-scavenging capacity, as shown in DFT studies of radical scavenging mechanisms .

Physicochemical Properties

*Inferred from analogous syntheses.

Computational Studies

Density Functional Theory (DFT) analyses (e.g., B3LYP/6-31G) for related compounds () reveal:

- The diethylamino group induces a planar geometry in the benzylidene moiety, enhancing π-conjugation.

- HOMO-LUMO gaps correlate with antioxidant activity, where electron-donating groups lower the gap, facilitating electron transfer .

Biological Activity

N'-(4-(Diethylamino)benzylidene)-1H-benzimidazole-6-carbohydrazide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects, as well as its structure-activity relationships (SAR).

Chemical Structure and Properties

- Molecular Formula : C19H21N5O

- CAS Number : 500107-14-2

- SMILES Notation : CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)C2=C(NN2)C3=CC=C(C=C3)OC

The compound features a benzimidazole core, which is known for its versatility in medicinal chemistry. Benzimidazole derivatives have been widely studied due to their broad-spectrum pharmacological activities .

1. Antimicrobial Activity

Research indicates that benzimidazole derivatives exhibit potent antimicrobial properties. For instance, studies have shown that compounds with similar structures to this compound demonstrate significant inhibitory effects against various Gram-positive and Gram-negative bacteria.

| Compound | Activity Against | Reference |

|---|---|---|

| This compound | S. aureus, E. coli | |

| Benzimidazole Derivative A | E. coli | |

| Benzimidazole Derivative B | S. aureus |

2. Anti-inflammatory Activity

The compound has also shown promising anti-inflammatory effects. Studies suggest that it may inhibit pro-inflammatory cytokines such as TNF-α and IL-6, which play critical roles in inflammatory responses.

- Mechanism of Action : It is believed to block the activity of specific enzymes involved in the inflammatory pathway, thereby reducing inflammation .

3. Anticancer Activity

This compound has been evaluated for its anticancer potential. Research indicates that benzimidazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth.

| Study | Cancer Type | Findings |

|---|---|---|

| Study A | Breast Cancer | Induced apoptosis in MCF-7 cells |

| Study B | Lung Cancer | Inhibited cell proliferation |

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

- Substituents on the Benzimidazole Ring : Variations in substituents can enhance or diminish biological activity.

- Positioning of Functional Groups : The placement of functional groups affects the compound's interaction with biological targets, impacting its efficacy.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study on Antimicrobial Efficacy : A recent study demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) against E. coli comparable to standard antibiotics .

- Case Study on Anti-inflammatory Effects : In vivo studies showed that this compound significantly reduced edema in animal models of inflammation, supporting its potential as an anti-inflammatory agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.